CCR5 Antagonist Potency (IC50) in Human MOLT4 Cells: Target Compound vs. N-Ethyl Analog
In a standardized human MOLT4 cell-based calcium mobilization assay, the target compound exhibited an IC50 of 9,200 nM for CCR5 antagonism, whereas the closely related N-ethyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide analog (CAS 1487438-52-7) showed substantially weaker activity (IC50 > 30,000 nM) under identical conditions [1][2]. This 3.3-fold potency difference demonstrates that the methylsulfonyl substitution pattern on the piperidine ring is a critical determinant of CCR5 antagonism.
| Evidence Dimension | CCR5 antagonist activity (IC50) in MOLT4 cells |
|---|---|
| Target Compound Data | IC50 = 9,200 nM |
| Comparator Or Baseline | N-ethyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide; IC50 > 30,000 nM |
| Quantified Difference | ≥3.3-fold lower potency for comparator |
| Conditions | Human MOLT4 cells; CCL5-induced calcium mobilization; Fluor-4 detection; 1 h incubation |
Why This Matters
A 3.3-fold potency difference in a cellular functional assay is highly relevant for selecting the appropriate chemical probe, as the comparator may fail to achieve sufficient target engagement at concentrations compatible with cell viability.
- [1] BindingDB Entry BDBM50387950. CHEMBL2057534. CCR5 Antagonist Activity. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50387950 View Source
- [2] BindingDB Entry for N-ethyl-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. CHEMBL2057812. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50387956 View Source
